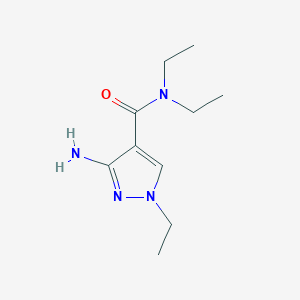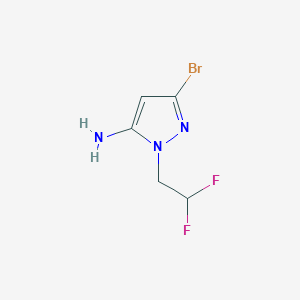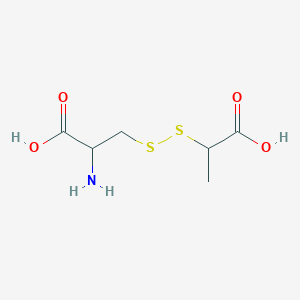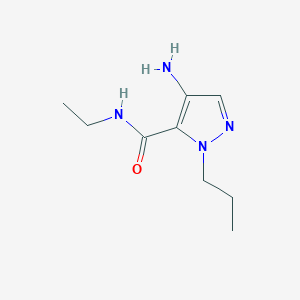![molecular formula C10H11ClF3N3 B11731522 [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H10F3N3·HCl and a molecular weight of 265.66 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an indazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of Methanamine Group: The methanamine group is attached through reductive amination reactions involving suitable amines and reducing agents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the trifluoroethyl group to ethyl or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethyl or other alkyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, making it valuable in biochemical studies.
Protein Labeling: It is used in labeling proteins for imaging and tracking purposes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and disease detection.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Pharmaceuticals: It is employed in the production of pharmaceutical compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The indazole core plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Comparaison Avec Des Composés Similaires
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine: The non-hydrochloride form of the compound.
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanol: A similar compound with a methanol group instead of methanamine.
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methylamine: A compound with a methylamine group instead of methanamine.
Uniqueness: The hydrochloride form of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine offers enhanced solubility and stability, making it more suitable for various applications in research and industry. The presence of the trifluoroethyl group also imparts unique electronic properties, enhancing its interaction with molecular targets .
Propriétés
Formule moléculaire |
C10H11ClF3N3 |
|---|---|
Poids moléculaire |
265.66 g/mol |
Nom IUPAC |
[1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H |
Clé InChI |
DIUYEEHWYBKXAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)

![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)


![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
